Disulfide, dioctadecyl
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Scientific Research Applications
1. Biological Materials Analysis
Disulfide, particularly in the form of aromatic disulfides, has been pivotal in analyzing biological materials. Ellman (1959) developed a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), effective for determining sulfhydryl groups in various biological substances, including blood. This has implications for understanding biological reactions involving disulfide bonds and reduced heme (Ellman, 1959).
2. Antioxidant and Stabilizer in Polymers
Dioctadecylsulfide and related compounds have been studied for their ability to decompose hydroperoxides, a critical aspect of polymer stabilization. Kudelka et al. (1985) compared the efficiency of dioctadecylsulfide and its derivatives at varying temperatures, emphasizing the role of sulfidic sulfur atoms in activating these molecules for antioxidant purposes (Kudelka et al., 1985).
3. Disulfide Engineering in Proteins
Disulfide bonds play a significant role in the stability and function of proteins. Muttenthaler et al. (2010) engineered various disulfide bond replacements in peptides, demonstrating modifications can enhance plasma stability while retaining functional potency. This research contributes to a broader understanding of how disulfide bonds can be manipulated for desired biological effects (Muttenthaler et al., 2010).
4. Catalytic Applications
Disulfides, including dioctadecyl variants, have been explored in catalytic applications. For instance, in petrochemical industries, they act as catalysts or catalyst mimics. Karunadasa et al. (2012) developed a molecular complex mimicking MoS2 edge sites, where disulfide groups play a vital role in hydrogen generation from water, demonstrating the potential of disulfides in catalysis (Karunadasa et al., 2012).
5. Self-Healing Materials
The dynamic nature of disulfide bonds, including those in aromatic disulfides, has been utilized in creating self-healing materials. Rekondo et al. (2014) demonstrated how bis(4-aminophenyl) disulfide could be used as a dynamic crosslinker in poly(urea–urethane) elastomers, enabling these materials to self-heal at room temperature without external catalysts (Rekondo et al., 2014).
6. Surface and Adsorption Studies
Surface and adsorption structures of disulfides like dioctadecyl sulfide on various substrates have been extensively studied. Noh et al. (2002) investigated the adsorption structures of dioctadecyl sulfide on gold surfaces, revealing unique structural characteristics and interactions between the sulfide and the gold surface (Noh et al., 2002).
Mechanism of Action
Target of Action
Disulfides in general play a crucial role in the formation and stabilization of secondary and tertiary 3d structures in peptides and proteins . They increase the rigidity of these structures, which often contributes to an increase in binding affinity and selectivity towards molecular targets .
Mode of Action
It’s known that disulfides can form a futile cycle of disulfide formation and breaking, which consumes reduced glutathione and produces reactive oxygen species . This cycle dominates when protein folding rates are low relative to disulfide bond formation rates .
Biochemical Pathways
Disulfide, dioctadecyl may affect biochemical pathways related to disulfide bond-dependent cell death, a process termed "disulfidptosis" . This process is characterized by disulfide stress-induced cell death . Disulfidptosis is triggered in glucose-starved cells exhibiting high expression of a protein called SLC7A11 . The accumulation of disulfides like cystine leads to the destabilization of the F-actin network, causing cell death .
Pharmacokinetics
In general, the adme properties of a compound determine its bioavailability and impact on the body .
Result of Action
The accumulation of disulfides like cystine can lead to the destabilization of the f-actin network, causing cell death . This process is part of a novel form of regulated cell death known as disulfidptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can be explained by a futile cycle of disulfide formation and breaking, which consumes reduced glutathione and produces reactive oxygen species . This cycle dominates when protein folding rates are low relative to disulfide bond formation rates .
Biochemical Analysis
Biochemical Properties
Disulfide, dioctadecyl plays a significant role in biochemical reactions, particularly in the formation and stabilization of disulfide bonds in proteins and small molecules. These disulfide bonds are crucial for maintaining the secondary, tertiary, and quaternary structures of proteins, thereby conferring physical and chemical stability . The compound interacts with enzymes such as sulfhydryl oxidases, which oxidize free sulfhydryl groups in proteins and thiol-containing small molecules using molecular oxygen as an electron acceptor . This interaction is essential for the proper folding and functionality of proteins.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. One of the most significant impacts is on cell death mechanisms. This process affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell shrinkage and death under specific conditions such as glucose starvation and high expression of solute carrier family 7 member 11 (SLC7A11) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of disulfide bonds between cysteine residues in proteins. These bonds are formed during oxidative folding, a process catalyzed by enzymes such as protein disulfide isomerases (PDIs) . The compound can also influence enzyme activity by acting as a redox agent, facilitating thiol-disulfide exchange reactions . This mechanism is crucial for maintaining protein structure and function, as well as regulating cellular redox homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained disulfide stress, affecting cellular homeostasis and potentially leading to cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may act as an antioxidant, protecting cells from oxidative stress. At high doses, it can induce toxic effects, including disulfide stress and cell death . Threshold effects have been observed, where a specific concentration of the compound triggers significant cellular responses. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to redox reactions and disulfide bond formation. The compound interacts with enzymes such as SLC7A11, which mediates cystine uptake and contributes to disulfide stress under glucose starvation conditions . This interaction affects metabolic flux and metabolite levels, influencing cellular redox balance and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function, with higher concentrations observed in specific tissues such as the brain and kidneys .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum (ER), where it participates in protein folding and disulfide bond formation . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is essential for its role in maintaining protein structure and function.
Properties
IUPAC Name |
1-(octadecyldisulfanyl)octadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQKTNDBASEZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062475 | |
Record name | Disulfide, dioctadecyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Disulfide, dioctadecyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2500-88-1 | |
Record name | Dioctadecyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2500-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioctadecyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002500881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, dioctadecyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, dioctadecyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, dioctadecyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctadecyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIOCTADECYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRW8U98AUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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